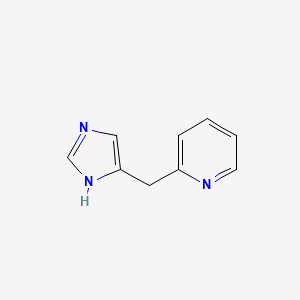
2-((1H-imidazol-4-yl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-imidazol-4-il)metil)piridina es un compuesto orgánico heterocíclico que presenta tanto un anillo de imidazol como un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((1H-imidazol-4-il)metil)piridina típicamente implica la formación del anillo de imidazol seguida de su unión a la parte de piridina. Un método común involucra la ciclación de amido-nitrilos en presencia de un catalizador de níquel . Las condiciones de reacción son suaves, lo que permite la inclusión de varios grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-((1H-imidazol-4-il)metil)piridina no están ampliamente documentados, el enfoque general implicaría rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Esto podría incluir la síntesis de flujo continuo y el uso de reactores automatizados para optimizar las condiciones de reacción y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((1H-imidazol-4-il)metil)piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de imidazol en una forma más saturada.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir tanto en los anillos de imidazol como de piridina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación generalmente produce N-óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de imidazol o piridina.
Aplicaciones Científicas De Investigación
2-((1H-imidazol-4-il)metil)piridina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en la química de coordinación y sus interacciones con macromoléculas biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-((1H-imidazol-4-il)metil)piridina implica su interacción con diversos objetivos moleculares. En los sistemas biológicos, puede unirse a enzimas o receptores, modulando su actividad. El anillo de imidazol puede coordinarse con iones metálicos, influyendo en los procesos catalíticos y las vías de transferencia de electrones.
Comparación Con Compuestos Similares
Compuestos similares
Histidina: Un aminoácido con una cadena lateral de imidazol, similar en estructura a 2-((1H-imidazol-4-il)metil)piridina.
Piridoxina: Una forma de vitamina B6 que contiene un anillo de piridina.
Metronidazol: Un antibiótico con un anillo de imidazol.
Singularidad
2-((1H-imidazol-4-il)metil)piridina es única debido a su estructura de doble anillo, combinando las propiedades tanto del imidazol como de la piridina. Esta dualidad le permite participar en una gama más amplia de reacciones químicas e interacciones en comparación con los compuestos con solo uno de estos anillos.
Propiedades
Número CAS |
87976-01-0 |
|---|---|
Fórmula molecular |
C9H9N3 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
2-(1H-imidazol-5-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-4-11-8(3-1)5-9-6-10-7-12-9/h1-4,6-7H,5H2,(H,10,12) |
Clave InChI |
YSOIYRCVNZBHGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















